

Revolutionizing In-Vitro Discovery: The ImagXpress Discover System for High-Content Imaging

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Compound of Interest

Compound Name: XD14

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for utilizing the ImagXpress Discover system for advanced in-vitro sample imaging. The ImagXpress Discover is a state-of-the-art, automated high-content imaging (HCI) system designed to provide rapid, quantitative, and reproducible analysis of a wide array of cellular and subcellular events. Its integration of high-quality optics, sensitive cameras, and powerful image analysis software makes it an indispensable tool for academic research and drug discovery.^{[1][2]}

HCI combines the automation of fluorescence microscopy with the quantitative power of image analysis to extract multi-parametric data from cell populations.^{[3][4]} This technology is foundational in pre-clinical drug discovery, aiding in target identification, validation, and the assessment of compound efficacy and toxicity.^[5] The ImagXpress Discover system is engineered to support a diverse range of applications, from simple cell counting to complex 3D spheroid analysis.

System Specifications and Capabilities

The ImagXpress Discover system offers a suite of features designed for robust and flexible in-vitro imaging. The key specifications are summarized in the table below.

Feature	Specification	Benefit to the User
Microscope	Inverted widefield and confocal options	Accommodates a wide range of sample types and imaging applications, from monolayers to thick specimens.
Objectives	4x, 10x, 20x, 40x, 60x (Air and Oil)	High-resolution imaging to visualize subcellular details.
Illumination	High-power LED (385, 488, 561, 640, 730 nm)	Provides stable and consistent illumination while minimizing phototoxicity, crucial for live-cell imaging.
Detection	High-sensitivity sCMOS camera	Enables the detection of faint fluorescent signals and rapid image acquisition for high-throughput screening.
Environmental Control	Integrated temperature, CO ₂ , and humidity control	Maintains optimal conditions for long-term live-cell imaging experiments, ensuring cell viability and physiological relevance.
Software	CellAnalysis Suite with AI-driven segmentation	Provides user-friendly interface for automated image acquisition and sophisticated analysis, including complex morphological profiling.
Plate Compatibility	6- to 1536-well microplates, slides	High-throughput capability for large-scale screening campaigns.

Core Applications

The ImagXpress Discover system is adept at performing a multitude of in-vitro imaging assays. Key applications include:

- Immunofluorescence and Fixed-Cell Analysis: Quantify protein expression, localization, and post-translational modifications.
- Live-Cell Imaging: Monitor dynamic cellular processes in real-time, such as cell migration, proliferation, and signaling events.
- Apoptosis and Cell Viability Assays: Assess cytotoxicity and the mechanisms of cell death.
- 3D Cell Culture Imaging: Analyze complex biological models like spheroids and organoids for more physiologically relevant data.
- Phenotypic Screening: Identify novel drug candidates based on changes in cellular morphology and function.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Protein Localization

This protocol details the steps for preparing and staining adherent cells in a 96-well plate for the analysis of protein localization using the ImagXpress Discover system.

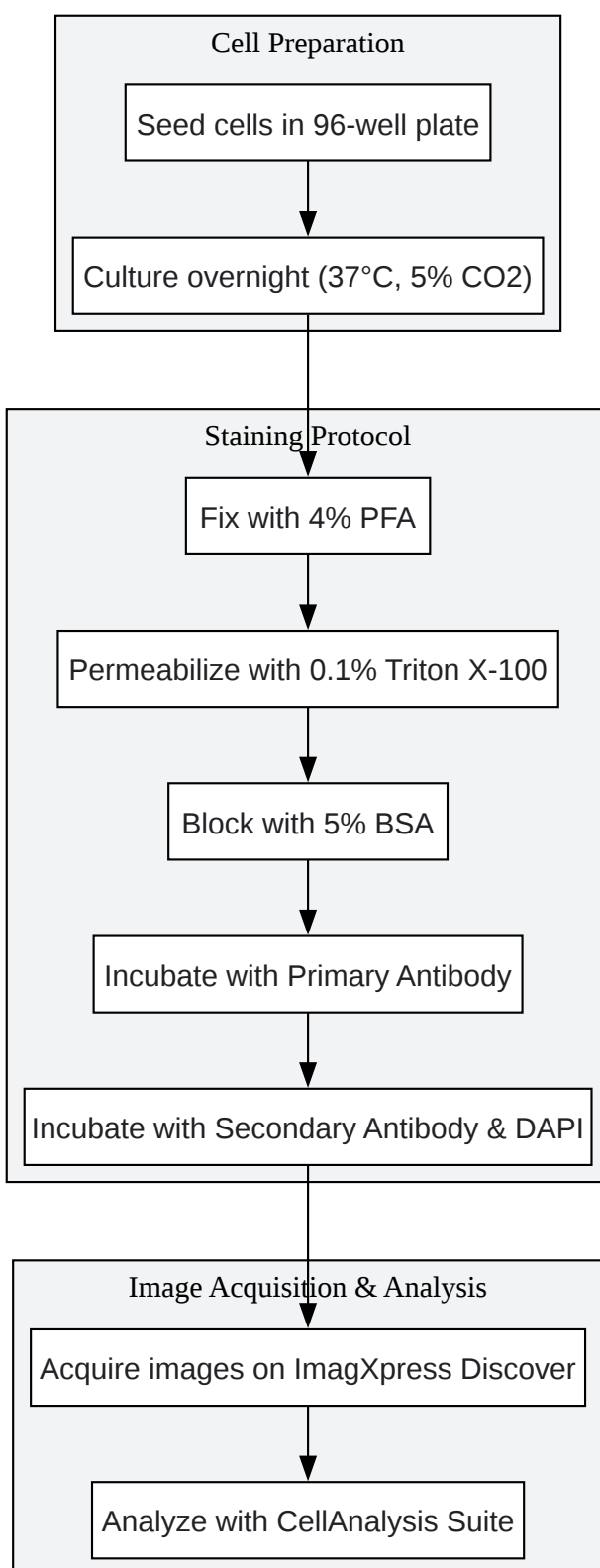
Objective: To visualize and quantify the subcellular localization of a target protein.

Materials:

- Adherent cells (e.g., HeLa, U2OS)
- 96-well imaging plate (black wall, clear bottom)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., 5% BSA in PBS)
- Primary antibody against the target protein

- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst stain for nuclear counterstaining
- Phosphate Buffered Saline (PBS)

Workflow Diagram:



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Caption: Immunofluorescence workflow from cell seeding to analysis.

Procedure:

- **Cell Seeding:** Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of staining. Culture overnight.
- **Fixation:** Gently aspirate the culture medium and add 100 μ L of 4% PFA to each well. Incubate for 15 minutes at room temperature.
- **Washing:** Aspirate the PFA and wash the cells three times with 150 μ L of PBS for 5 minutes each.
- **Permeabilization:** Add 100 μ L of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
- **Blocking:** Wash three times with PBS. Add 100 μ L of Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and add 50 μ L of the diluted primary antibody to each well. Incubate overnight at 4°C.
- **Secondary Antibody Incubation:** Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) in Blocking Buffer. Add 50 μ L of this solution to each well and incubate for 1-2 hours at room temperature, protected from light.
- **Final Washes:** Wash three times with PBS for 5 minutes each, protected from light. Leave the final wash in the wells for imaging.
- **Image Acquisition:** Place the plate into the ImagXpress Discover system. Use the 40x objective and acquire images in the DAPI channel and the channel corresponding to the secondary antibody's fluorophore.

Data Analysis:

The CellAnalysis Suite software can be used to quantify protein localization. A common method is to measure the fluorescence intensity in the nucleus (defined by the DAPI signal) versus the

cytoplasm.

Analysis Parameter	Description
Nuclear Intensity	Mean fluorescence intensity of the target protein within the nuclear mask.
Cytoplasmic Intensity	Mean fluorescence intensity of the target protein within the cytoplasmic mask.
Nuc/Cyto Ratio	Ratio of nuclear to cytoplasmic intensity, used to quantify translocation.

Protocol 2: Live-Cell Kinetic Apoptosis Assay

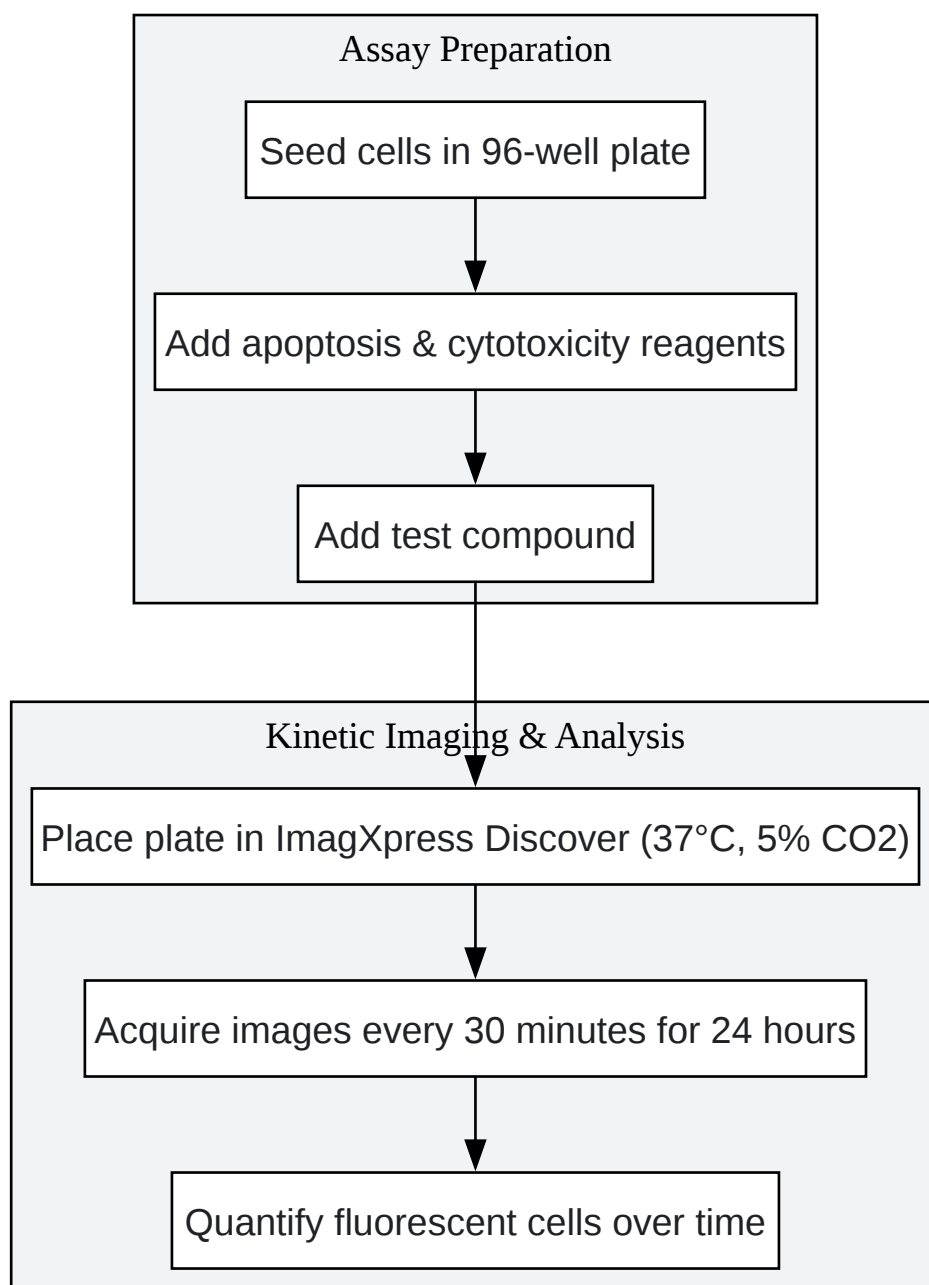
This protocol describes a method for monitoring apoptosis in real-time using the ImagXpress Discover system with its integrated environmental controls.

Objective: To kinetically measure the induction of apoptosis in response to a compound treatment.

Materials:

- Cells of interest (e.g., Jurkat cells)
- 96-well imaging plate
- Live-cell apoptosis reagent (e.g., Caspase-3/7 Green Reagent)
- Cytotoxicity marker (e.g., a cell-impermeant DNA dye)
- Test compound and vehicle control

Workflow Diagram:



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Caption: Workflow for a live-cell kinetic apoptosis assay.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

- **Reagent Preparation:** Prepare a solution containing the Caspase-3/7 Green Reagent and the cytotoxicity marker in culture medium.
- **Treatment:** Remove the existing medium and add the reagent-containing medium to the cells. Then, add the test compound at various concentrations. Include vehicle-only wells as a negative control.
- **Image Acquisition:** Immediately place the plate into the pre-warmed (37°C, 5% CO₂) ImagXpress Discover system.
- **Kinetic Setup:** Configure the software to acquire images in the brightfield, green (Caspase-3/7), and red (cytotoxicity) channels every 30 minutes for a duration of 24 to 48 hours. Use a 10x or 20x objective.
- **Autofocus:** Utilize the system's laser autofocus to maintain focus throughout the long-term experiment.

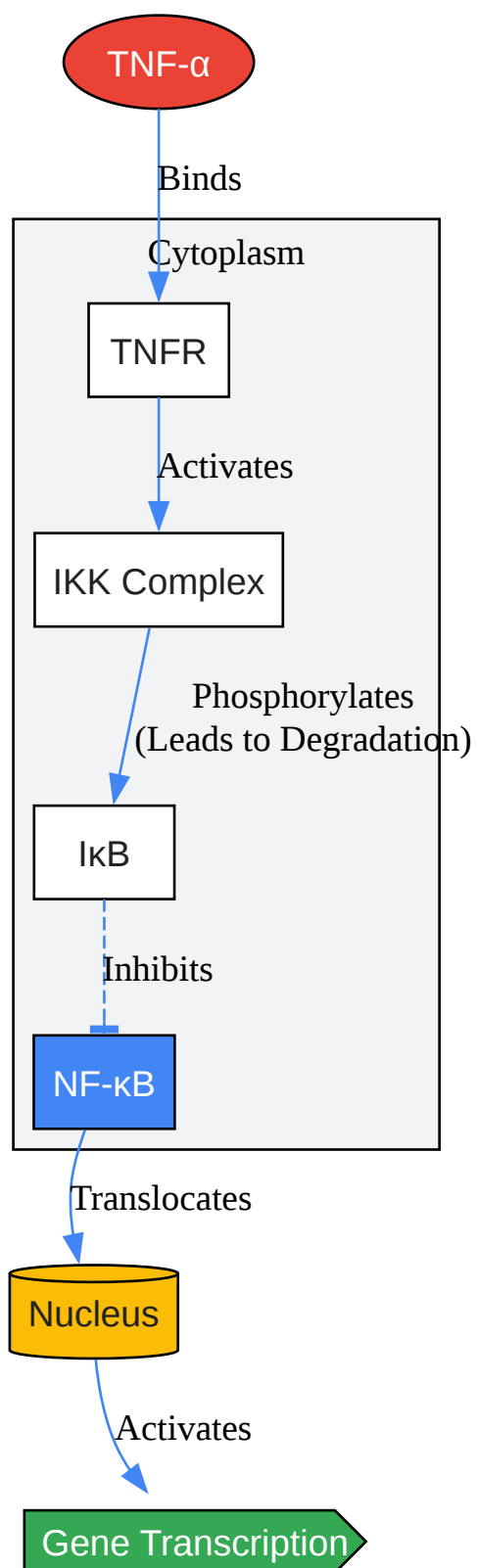
Data Analysis:

The CellAnalysis Suite software will count the number of green (apoptotic) and red (necrotic/late apoptotic) cells at each time point. This data can be used to generate dose-response and time-course curves.

Quantitative Output	Description
Apoptotic Cell Count	Number of green fluorescent cells per image field.
Cytotoxic Cell Count	Number of red fluorescent cells per image field.
% Apoptosis	$(\text{Apoptotic Cell Count} / \text{Total Cell Count}) * 100$
Time to Onset	Time at which a significant increase in apoptosis is first detected.

Signaling Pathway Visualization

The ImagXpress Discover system is ideal for studying the modulation of cellular signaling pathways. For example, the NF- κ B signaling pathway is a common target in drug discovery. Activation of this pathway involves the translocation of the NF- κ B protein from the cytoplasm to the nucleus, an event that can be robustly quantified with the system.



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Caption: Simplified diagram of the NF-κB signaling pathway.

By performing an immunofluorescence assay for the NF- κ B p65 subunit, researchers can use the ImagXpress Discover to quantify the nuclear translocation of NF- κ B in response to stimuli like TNF- α and screen for compounds that inhibit this process. The Nuc/Cyto Ratio, as described in Protocol 1, would be the primary quantitative output for this assay.

References

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